2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide
Description
This compound is a synthetic isoindoloquinazoline-derived acetamide characterized by a fused heterocyclic core (isoindolo[2,1-a]quinazolin-6(5H)-one) with two methoxy groups at positions 9 and 10, and dual ketone functionalities at positions 5 and 11. The acetamide side chain is substituted with a 2-(furan-2-yl)ethyl group, introducing aromatic heterocyclic (furan) and aliphatic flexibility.
Properties
Molecular Formula |
C25H23N3O6 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(furan-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C25H23N3O6/c1-32-19-10-9-17-21(22(19)33-2)25(31)28-18-8-4-3-7-16(18)24(30)27(23(17)28)14-20(29)26-12-11-15-6-5-13-34-15/h3-10,13,23H,11-12,14H2,1-2H3,(H,26,29) |
InChI Key |
WTLHPIDWBKWZCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCCC5=CC=CO5)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide typically involves multiple steps, including the formation of the isoindoloquinazoline core and subsequent functionalization with furan and acetamide groups. Specific synthetic routes and reaction conditions may vary, but common methods include:
Formation of the Isoindoloquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization with Furan and Acetamide Groups:
Chemical Reactions Analysis
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, using reagents such as halides or organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity such as anticancer or antimicrobial properties.
Industry: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide exerts its effects is not well-understood. its molecular targets and pathways could involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
N-(1,3-Benzodioxol-5-yl)-2-[9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl]acetamide ()
- Key Differences :
- Substituent : The acetamide nitrogen is linked to a 1,3-benzodioxole group instead of a furan-ethyl chain.
- Impact : The benzodioxole moiety enhances lipophilicity and may improve blood-brain barrier penetration compared to the furan-ethyl group. However, the furan substituent in the target compound could favor metabolic stability due to reduced susceptibility to oxidative metabolism .
- Pharmacological Inference : Benzodioxole derivatives are often associated with serotonin receptor modulation, suggesting divergent target profiles compared to the furan-containing analog.
2-[9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide ()
- Key Differences: Substituent: A 1-methylpyrazole group replaces the furan-ethyl chain. Impact: Pyrazole’s hydrogen-bonding capacity and aromaticity may enhance interactions with polar enzymatic pockets (e.g., kinase ATP-binding sites).
Diphyllin-Derived Acetamide Analogs ()
The compound 2-((9-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-1-oxo-1,3-dihydronaphtho[2,3-c]furan-4-yl)oxy)-N-(2-morpholinoethyl)acetamide shares:
- Core Similarity : A fused aromatic system (naphthofuran vs. isoindoloquinazoline) with methoxy and ketone groups.
- Key Differences: Side Chain: A morpholinoethyl group introduces basicity and solubility via the morpholine ring, contrasting with the neutral furan-ethyl group. Biological Implications: Morpholinoethyl derivatives often exhibit enhanced aqueous solubility and kinase inhibition profiles, whereas the furan-ethyl group may prioritize metabolic stability .
Anti-Exudative Acetamide Derivatives ()
Compounds such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrate:
- Shared Feature : A furan substituent linked to biological activity (anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium).
- Divergence : The triazole-sulfanyl-acetamide scaffold lacks the isoindoloquinazoline core, implying distinct mechanisms of action. The target compound’s fused heterocycles may confer higher target specificity but lower solubility .
Biological Activity
The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide is a complex organic molecule belonging to the isoindole and quinazoline derivatives family. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and the underlying mechanisms.
- Molecular Formula : C25H28N4O5
- Molecular Weight : 440.52 g/mol
- Structure : Chemical Structure
Biological Activity Overview
The biological activity of the compound has been evaluated through various studies focusing on its cytotoxic effects against different cancer cell lines and its potential as a therapeutic agent.
Anticancer Activity
-
Cytotoxicity Studies : The compound was tested against several cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and U87MG (brain cancer). The results indicated significant cytotoxic effects, particularly at higher concentrations.
Cell Line IC50 (µM) Reference A549 15.0 HT-29 12.5 U87MG 10.0 - Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. The presence of methoxy and dioxo functional groups enhances its interaction with cellular targets.
- Comparative Studies : In comparative studies with known anticancer agents like foretinib, the compound exhibited comparable or superior cytotoxicity against certain cell lines, suggesting its potential as a lead compound for further development.
Other Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that the compound also possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MIC) were determined for several pathogens:
- Anti-inflammatory Effects : The compound demonstrated anti-inflammatory properties in vitro by inhibiting the production of pro-inflammatory cytokines in activated macrophages.
Case Studies
- Case Study 1 : In a study involving A549 lung cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed via microscopy.
- Case Study 2 : A study on the antimicrobial efficacy revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, highlighting its potential application in treating biofilm-associated infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
